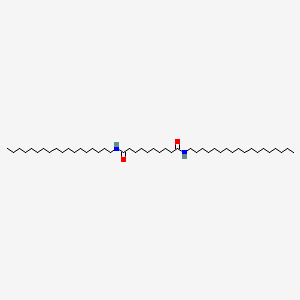

N,N'-Dioctadecylsebacamide

Description

N,N'-Dioctadecylsebacamide (CAS RN: 35081-84-6) is a long-chain diamide with the molecular formula C₄₆H₉₂N₂O₂ and a molecular weight of 704.0 g/mol. Structurally, it consists of a sebacic acid backbone (a 10-carbon dicarboxylic acid) substituted with two octadecyl (C₁₈) alkyl chains via amide linkages. Synonyms include N,N'-Distearylsebacamide and Slipacks ZSS, the latter indicating its industrial use as a slip additive in polymers to reduce surface friction and improve processing .

This compound is typically a waxy solid at room temperature due to its long hydrophobic alkyl chains, which also confer low water solubility. Its primary applications are in materials science, particularly as a lubricant or anti-blocking agent in plastics manufacturing .

Properties

CAS No. |

35081-84-6 |

|---|---|

Molecular Formula |

C46H92N2O2 |

Molecular Weight |

705.2 g/mol |

IUPAC Name |

N,N'-dioctadecyldecanediamide |

InChI |

InChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-43-47-45(49)41-37-33-29-30-34-38-42-46(50)48-44-40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50) |

InChI Key |

YORJEABCJCAFPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-Dioctadecylsebacamide typically involves the reaction between decanedioic acid (sebacic acid) and octadecanamine . The reaction conditions often include heating the reactants to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N,N’-Dioctadecylsebacamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert N,N’-Dioctadecylsebacamide into its corresponding amine derivatives.

Scientific Research Applications

N,N’-Dioctadecylsebacamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Mechanism of Action

The mechanism of action of N,N’-Dioctadecylsebacamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N,N'-Dioctadecylsebacamide with two structurally related amides: N,N'-Diacetyl-1,4-phenylenediamine and N,N-Dimethylacetamide (DMAC) .

Research Findings and Key Differences

Structural and Functional Contrasts

Chain Length and Hydrophobicity :

- N,N'-Dioctadecylsebacamide ’s C₁₈ alkyl chains make it highly hydrophobic and thermally stable, ideal for polymer processing .

- N,N'-Diacetyl-1,4-phenylenediamine features an aromatic phenyl ring, imparting rigidity but limiting flexibility compared to aliphatic chains .

- DMAC ’s short alkyl groups and polar carbonyl group enable miscibility with water and solvents, suited for drug formulation .

Thermal Behavior :

- DMAC has a narrow boiling range (164.5–167.5°C), reflecting its purity as a solvent .

- N,N'-Dioctadecylsebacamide ’s high molecular weight and solid state suggest a melting point above 100°C, though exact data are unavailable in the provided evidence.

Applications :

Biological Activity

N,N'-Dioctadecylsebacamide (DOS) is a compound that has garnered interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

N,N'-Dioctadecylsebacamide is a long-chain fatty acid amide, characterized by the following chemical formula:

- Chemical Formula : CHNO

- Molecular Weight : 706.16 g/mol

The compound consists of two octadecyl groups (CH) attached to a sebacamide backbone, which contributes to its amphiphilic properties.

Antiviral Properties

Research indicates that N,N'-Dioctadecylsebacamide exhibits significant antiviral activity. A notable study demonstrated its efficacy in protecting mice from lethal infections caused by encephalomyocarditis and Semliki Forest viruses. The compound was administered parenterally, revealing maximal antiviral effects when given 6 to 12 hours before infection. The therapeutic index was established at 300, indicating a favorable safety profile with low acute toxicity in animal models .

The antiviral effects of DOS are primarily mediated through the induction of interferon production. Plasma levels of interferon were detected 12 to 20 hours post-administration, suggesting a role in enhancing the host's immune response against viral infections .

Cytotoxicity and Anticancer Activity

DOS has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that DOS can inhibit the proliferation of certain tumor cells, indicating potential as an anticancer agent. The IC values observed in these studies typically ranged below 10 μM, classifying it as cytotoxic according to established guidelines .

Comparative Analysis

| Compound | Activity | IC50 (μM) | Therapeutic Index |

|---|---|---|---|

| N,N'-Dioctadecylsebacamide | Antiviral | Not specified | 300 |

| Other fatty acid amides | Varies | >10 | Not established |

Study on Antiviral Efficacy

In a controlled experiment, mice treated with DOS showed a marked reduction in viral load compared to untreated controls. The study highlighted the compound's ability to stimulate interferon production, which was crucial for its protective effects against viral infections .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of DOS on human cancer cell lines. Results indicated that DOS effectively inhibited cell growth in a dose-dependent manner, supporting its potential use as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.